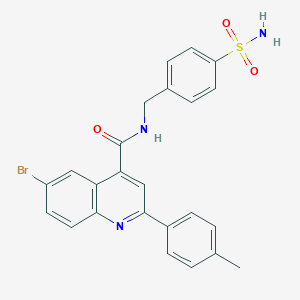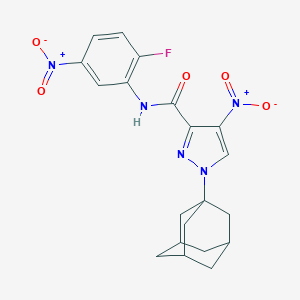
1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It features an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The adamantyl group can be introduced through Friedel-Crafts alkylation, while the pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group or the pyrazole ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the adamantyl or pyrazole moieties.
Reduction: Amino derivatives of the original nitro compound.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential for redox activity, which could be relevant in biological systems.
類似化合物との比較
Similar Compounds
- 1-(1-ADAMANTYL)-3-(2-FLUOROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-(1-ADAMANTYL)-N~3~-(2-CHLORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
The unique combination of an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety distinguishes 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE from other similar compounds. This unique structure may confer specific properties, such as enhanced stability or unique biological activity.
特性
分子式 |
C20H20FN5O5 |
|---|---|
分子量 |
429.4g/mol |
IUPAC名 |
1-(1-adamantyl)-N-(2-fluoro-5-nitrophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20FN5O5/c21-15-2-1-14(25(28)29)6-16(15)22-19(27)18-17(26(30)31)10-24(23-18)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,22,27) |
InChIキー |
FYRQYIFVYYLZPG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-] |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


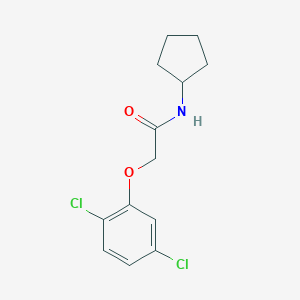
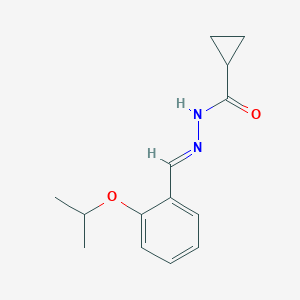
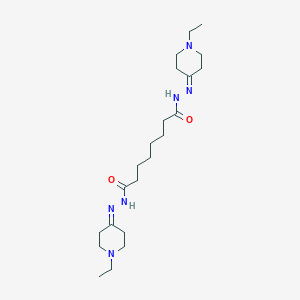
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451697.png)
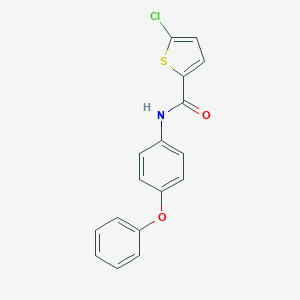
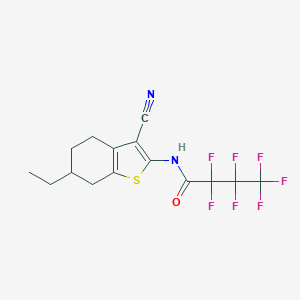
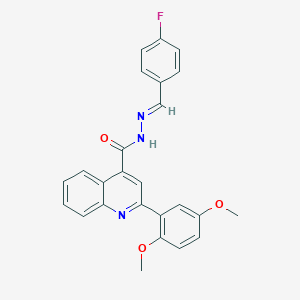
![4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
![methyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451709.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451710.png)
![BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B451712.png)
![2,2-dichloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropanecarboxamide](/img/structure/B451714.png)
![2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide](/img/structure/B451716.png)
